2-[Trichloromethyl]thieno[3,2-d]pyrimidin-4-ol
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Overview
Description
Preparation Methods
The synthesis of 2-[Trichloromethyl]thieno[3,2-d]pyrimidin-4-ol typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . Another method involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization .
Chemical Reactions Analysis
2-[Trichloromethyl]thieno[3,2-d]pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-[Trichloromethyl]thieno[3,2-d]pyrimidin-4-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[Trichloromethyl]thieno[3,2-d]pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and interfere with cellular processes, leading to its potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-[Trichloromethyl]thieno[3,2-d]pyrimidin-4-ol can be compared with other thienopyrimidine derivatives, such as:
- 1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
- 2-Methylsulfanyl-6,7-dihydro-thieno[3,2-d]pyrimidin-4-ol
- 2-Methoxy-6,7-dihydro-thieno[3,2-d]pyrimidin-4-ol
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their biological activities and chemical properties .
Properties
Molecular Formula |
C7H3Cl3N2OS |
---|---|
Molecular Weight |
269.5 g/mol |
IUPAC Name |
2-(trichloromethyl)-3H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H3Cl3N2OS/c8-7(9,10)6-11-3-1-2-14-4(3)5(13)12-6/h1-2H,(H,11,12,13) |
InChI Key |
JVNIAAAUYMXSRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1N=C(NC2=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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